1,5-Dibutoxynaphthalene
Description
Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research
Naphthalene and its derivatives are of paramount importance in modern chemical research, finding applications in pharmaceuticals, agrochemicals, and materials science. ijrpr.commdpi.comekb.eg The inherent aromaticity and electron-rich nature of the naphthalene core make it a versatile scaffold for the synthesis of complex molecules with tailored electronic and photophysical properties. researchgate.netthieme-connect.com Researchers are actively exploring naphthalene derivatives for their potential in developing new drugs, with some compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. mdpi.comekb.egresearchgate.net Furthermore, the ability to introduce various functional groups at different positions on the naphthalene ring system allows for the fine-tuning of their chemical and physical properties, making them ideal candidates for the design of advanced materials. researchgate.netacs.org
Overview of 1,5-Disubstituted Naphthalene Scaffolds in Functional Materials Science
Among the various classes of naphthalene derivatives, 1,5-disubstituted naphthalenes have emerged as a particularly interesting scaffold in the field of functional materials science. acs.orgnih.gov This substitution pattern can influence the molecule's geometry and electronic properties, leading to unique packing arrangements in the solid state and distinct photophysical behaviors. acs.org The introduction of substituents at the 1 and 5 positions can create molecules with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). thieme-connect.comthieme-connect.de Specifically, 1,5-disubstituted naphthalene diimides are noted for their use in creating functional supramolecular assemblies. thieme-connect.comthieme-connect.de The strategic placement of functional groups can also lead to the development of sensors, corrosion inhibitors, and metal-organic frameworks (MOFs). researchgate.net
The compound 1,5-Dibutoxynaphthalene is a prime example of a 1,5-disubstituted naphthalene. It is synthesized from 1,5-dihydroxynaphthalene (B47172) and 1-iodobutane. molaid.com The precursor, 1,5-dihydroxynaphthalene, is a brown to reddish-brown crystalline solid. solubilityofthings.com While it has limited solubility in water, it is more soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com The synthesis of this compound involves the alkylation of 1,5-dihydroxynaphthalene. researchgate.net This compound has been noted for its use in thermosensitive recording sheets and as a component in the synthesis of more complex macrocyclic structures. researchmap.jpgoogle.com
The structural and electronic properties of 1,5-disubstituted naphthalenes, including this compound, are a subject of ongoing research. For instance, investigations into alkoxy-substituted (1,5)naphthalene-paracyclophanediene have highlighted how the 1,5-substitution pattern can reduce ring strain and influence the optoelectronic properties of the material. acs.orgnih.gov These findings underscore the potential of 1,5-disubstituted naphthalene scaffolds in the design of novel functional materials with tailored characteristics. acs.org
| Property | Value | Source |
| IUPAC Name | This compound | molaid.com |
| CAS Number | 295806-76-7 | molaid.com |
| Precursor | 1,5-dihydroxynaphthalene | molaid.comresearchgate.net |
| Synthesis Method | Alkylation of 1,5-dihydroxynaphthalene with 1-iodobutane | molaid.comresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
295806-76-7 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,5-dibutoxynaphthalene |
InChI |
InChI=1S/C18H24O2/c1-3-5-13-19-17-11-7-10-16-15(17)9-8-12-18(16)20-14-6-4-2/h7-12H,3-6,13-14H2,1-2H3 |
InChI Key |
RXHSATZVJJFNHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC2=C1C=CC=C2OCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Dibutoxynaphthalene and Its Advanced Derivatives
Regioselective Alkylation Strategies for Naphthalene (B1677914) Core Functionalization
The functionalization of the naphthalene core, particularly through regioselective alkylation, is a critical step in the synthesis of 1,5-dibutoxynaphthalene. The most prevalent and effective method for this transformation is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comfrancis-press.com This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org
In the context of this compound synthesis, the starting material is typically 1,5-dihydroxynaphthalene (B47172). prepchem.comcolab.ws This precursor is deprotonated using a suitable base to form the corresponding dialkoxide. The choice of base is crucial and can include sodium hydroxide, potassium hydroxide, or sodium hydride. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the SN2 reaction mechanism. masterorganicchemistry.comfrancis-press.com The dialkoxide then reacts with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, to yield this compound.
The regioselectivity of this reaction is inherently controlled by the positions of the hydroxyl groups on the naphthalene ring. Since the starting material is 1,5-dihydroxynaphthalene, the alkylation occurs specifically at these positions, leading to the desired 1,5-disubstituted product.
| Parameter | Description | Common Reagents/Conditions |
| Starting Material | The dihydroxy-functionalized naphthalene core. | 1,5-Dihydroxynaphthalene |
| Alkylating Agent | Provides the butyl groups for the ether linkages. | 1-Bromobutane, 1-Iodobutane |
| Base | Deprotonates the hydroxyl groups to form the alkoxide. | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) |
| Solvent | Medium for the reaction. | Dimethylformamide (DMF), Acetone |
Recent advancements in synthetic methodology have also explored alternative approaches to naphthalene core functionalization. These include palladium-catalyzed C-H activation/oxygenation reactions, which offer a direct method for introducing functional groups onto the naphthalene skeleton. anr.fr While not yet standard for the bulk synthesis of this compound itself, these methods are promising for the creation of more complex, selectively functionalized naphthalene derivatives. anr.fr
Multistep Synthesis of Complex Architectures Incorporating this compound Moieties
The this compound unit is a valuable component in the construction of larger, more intricate molecular structures due to its rigid and well-defined geometry. Its incorporation into macrocycles and mechanically interlocked molecules (MIMs) has led to the development of novel materials with unique properties.
Approaches to this compound-2,6-dicarbaldehyde Precursors
A key precursor for many complex architectures is this compound-2,6-dicarbaldehyde. The synthesis of this dialdehyde (B1249045) typically involves a multistep sequence starting from this compound. One common strategy is the Vilsmeier-Haack reaction, which introduces formyl groups onto electron-rich aromatic rings. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. The this compound, being electron-rich due to the alkoxy groups, undergoes electrophilic substitution at the ortho positions (2 and 6) to yield the desired this compound-2,6-dicarbaldehyde.
An alternative route involves the lithiation of this compound followed by quenching with a suitable formylating agent. However, achieving high regioselectivity can be challenging with this method. More recently, methods involving the double asymmetric addition of diethylzinc (B1219324) to a naphthalene dialdehyde precursor have been developed, leading to chiral diamines that can be further transformed. oup.comresearchgate.net
Synthesis of Naphthalene-Based Macrocycles and Mechanically Interlocked Molecules (MIMs)
The this compound unit serves as a rigid spacer element in the construction of macrocycles and mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. nobelprize.orgsciopen.comnih.gov These complex structures are of significant interest for their potential applications in molecular machinery, sensing, and drug delivery. nobelprize.org
The synthesis of naphthalene-based macrocycles often involves the condensation of this compound-2,6-dicarbaldehyde with diamines or other bifunctional linkers. oup.comresearchgate.net For example, condensation with a C₂-symmetric chiral diamine can lead to the formation of chiral macrocyclic hexaimines, which can be subsequently reduced to the corresponding hexamines. oup.com Other macrocycles have been synthesized by reacting derivatives of 2,7-dihydroxynaphthalene (B41206) with dibromides in the presence of a base. publish.csiro.au Similarly, tetralactam macrocycles incorporating 2,3-dibutoxynaphthalene units have been synthesized and their ability to bind metal complexes has been studied. beilstein-journals.orgresearchgate.net
The construction of MIMs often utilizes template-directed synthesis. In a typical approach for a rsc.orgrotaxane, a linear "thread" containing a 1,5-dioxynaphthalene unit is pre-organized with a macrocyclic "wheel". uh.edu The ends of the thread are then capped with bulky "stoppers" to prevent the wheel from dethreading, thus forming the mechanically interlocked structure. The "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has become a powerful tool for the final stoppering step due to its high efficiency and mild reaction conditions. uh.edu
| Molecular Architecture | Synthetic Strategy | Key Precursors | Potential Applications |
| Chiral Macrocycles | Condensation of a dialdehyde with a chiral diamine. | This compound-2,6-dicarbaldehyde, Chiral diamines | Chiral recognition, Catalysis |
| rsc.orgRotaxanes | Template-directed "threading-followed-by-stoppering". | 1,5-Dioxynaphthalene-containing thread, Macrocyclic wheel, Bulky stoppers | Molecular switches, Molecular machines |
| Tetralactam Macrocycles | Condensation of a diamine with a diacid chloride. | 2,3-Dibutoxynaphthalene diamine, Isophthaloyl chloride | Anion recognition, Sensing |
Green Chemistry Approaches in this compound Synthesis and Derivatization
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in chemistry. huarenscience.com This trend extends to the synthesis and derivatization of this compound and related compounds.
One area of focus is the use of greener solvents and reaction conditions. For instance, the development of solvent-free reaction conditions, such as those utilizing ball milling, offers a significant reduction in solvent waste. chemistryviews.orgresearchgate.net Mechanochemical methods have been successfully applied to the core functionalization of naphthalene diimides through various coupling reactions, demonstrating the potential of this approach for greener synthesis. chemistryviews.orgresearchgate.net
Another green strategy is the use of electrochemical methods. rsc.org Electrochemistry can replace stoichiometric redox reagents with an electric current, minimizing waste production. rsc.org This has been explored for C-H functionalization and C-N bond formation in naphthalene derivatives, offering a sustainable alternative to traditional methods. rsc.orgresearchgate.net
Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is a key aspect of green chemistry. huarenscience.com Research into the use of catalysts like iron and copper for various transformations is ongoing and holds promise for reducing the environmental impact of synthesizing complex organic molecules. huarenscience.com The use of solid acid catalysts, such as sulphated tin oxide, has also been shown to be effective for certain condensation reactions under solvent-free conditions, with the added benefit of catalyst reusability. rasayanjournal.co.in
| Green Chemistry Principle | Application in Naphthalene Synthesis/Derivatization | Example |
| Use of Safer Solvents/Solvent-Free Conditions | Reduction of volatile organic compounds (VOCs). | Ball milling for coupling reactions on naphthalene diimides. chemistryviews.orgresearchgate.net |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Electrochemical synthesis with high atom economy. researchgate.net |
| Use of Renewable Feedstocks | Reducing reliance on petrochemical sources. | Exploration of bio-based starting materials. huarenscience.com |
| Catalysis | Replacing stoichiometric reagents with catalytic amounts of less toxic substances. | Use of earth-abundant metal catalysts (e.g., iron, copper). huarenscience.com |
Advanced Spectroscopic and Structural Elucidation of 1,5 Dibutoxynaphthalene Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Intermolecular Interaction Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic analysis of 1,5-dibutoxynaphthalene derivatives in solution. mdpi.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information on the chemical environment of each nucleus, allowing for the initial structural verification of synthesized compounds. slideshare.netbhu.ac.in The chemical shifts observed in these spectra are sensitive to the electronic environment, which is influenced by the substitution pattern on the naphthalene (B1677914) core and the conformation of the flexible butoxy chains.
For more complex structural assignments and conformational analysis, two-dimensional (2D) NMR techniques are employed. nih.govmdpi.com Experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly powerful. columbia.edunanalysis.com These techniques detect through-space dipolar couplings between protons that are in close proximity (typically < 5 Å), providing crucial information about the spatial arrangement of atoms and the folding patterns of oligomers. nanalysis.comindiana.edu For instance, NOESY spectroscopy has been instrumental in distinguishing between pleated and intercalative folding topologies in oligomers composed of electron-rich 1,5-dialkoxynaphthalene (Dan) units and electron-deficient naphthalenetetracarboxylic diimide (Ndi) units. nih.gov The presence or absence of specific cross-peaks in a NOESY spectrum can confirm which parts of the molecule are spatially near each other, defining the molecule's conformation. nanalysis.comnih.gov
Furthermore, variable-temperature NMR studies offer insights into dynamic processes and intermolecular interactions, such as hydrogen bonding. rsc.org In derivatives containing amide functionalities, a significant upfield shift of the NH proton signal upon heating indicates the disruption of hydrogen-bond-driven self-assembly. rsc.org This method allows for the direct observation of the forces governing supramolecular structures in solution.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 1,5-Dialkoxynaphthalene Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Naphthalene H) | 7.0 - 8.5 | The precise shift depends on the electronic effects of other substituents. nih.gov |
| ¹H | -O-CH₂- (Butoxy) | ~4.0 | Protons alpha to the oxygen atom are deshielded. |
| ¹H | Methylene (-CH₂-) (Butoxy) | 1.5 - 2.0 | Intermediate protons in the alkyl chain. |
| ¹H | Methyl (-CH₃) (Butoxy) | ~1.0 | Terminal methyl group protons. |
| ¹³C | Aromatic C-O | ~150 - 160 | Carbon atom of the naphthalene ring attached to the alkoxy group. bhu.ac.in |
| ¹³C | Aromatic C-H / C-C | 105 - 130 | Other carbon atoms within the naphthalene ring system. bhu.ac.in |
| ¹³C | -O-CH₂- (Butoxy) | ~70 | Carbon alpha to the oxygen atom. bhu.ac.in |
| ¹³C | Methylene (-CH₂-) (Butoxy) | 20 - 35 | Intermediate carbons in the alkyl chain. bhu.ac.in |
| ¹³C | Methyl (-CH₃) (Butoxy) | ~14 | Terminal methyl group carbon. bhu.ac.in |
Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes (e.g., stretching, bending, rocking). The resulting spectrum provides a distinct fingerprint of the molecule. For a this compound derivative, key vibrational bands include C-H stretching from the alkyl chains and the aromatic ring, C-O-C stretching of the ether linkages, and various vibrations of the naphthalene skeleton. nih.gov
Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. epequip.com Studies on analogous compounds like 1,5-dimethoxynaphthalene (B158590) and 1,5-dinitronaphthalene, combining experimental spectra with theoretical calculations (Density Functional Theory, DFT), have enabled detailed assignments of the vibrational modes. nih.govresearchgate.net For instance, the analysis identifies characteristic frequencies for the C-O stretching and bending modes of the alkoxy groups and the breathing modes of the naphthalene ring system. These assignments provide a solid foundation for interpreting the spectra of more complex this compound derivatives and understanding how intermolecular interactions, such as those in a crystal lattice or self-assembled gel, can perturb these vibrational frequencies. researchgate.net
Table 2: Characteristic Vibrational Frequencies for 1,5-Dialkoxynaphthalene Analogues
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |
|---|---|---|---|
| ~3050 | Aromatic C-H Stretch | FTIR, Raman | nih.gov |
| 2870 - 2960 | Alkyl C-H Stretch | FTIR, Raman | nih.gov |
| ~1600 | Aromatic C=C Stretch | FTIR, Raman | nih.gov |
| ~1250 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | FTIR | nih.gov |
| ~1030 | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | Raman | nih.gov |
| ~800 | Naphthalene Ring Breathing/Puckering | Raman | researchgate.net |
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Characterization
Electronic spectroscopy, including UV-visible absorption and photoluminescence (fluorescence) spectroscopy, is fundamental to characterizing the electronic structure and photophysical behavior of this compound derivatives. The electron-rich nature of the dialkoxynaphthalene core makes these compounds interesting for applications in organic electronics and as components in fluorescent sensors. mdpi.comacs.org
UV-visible absorption spectroscopy reveals the electronic transitions within the molecule. mdpi.com The spectra of this compound derivatives typically show strong absorption bands in the UV region corresponding to π-π* transitions within the naphthalene aromatic system. beilstein-journals.orgbeilstein-journals.org In systems where the dialkoxynaphthalene unit acts as an electron donor and is paired with an electron acceptor (like naphthalenediimide), a new, lower-energy absorption band often appears. utexas.edu This is known as a charge-transfer (CT) band and its presence is a hallmark of the electronic interaction between the donor and acceptor moieties. utexas.edu
Photoluminescence (fluorescence) spectroscopy provides information about the de-excitation pathways of the molecule after it absorbs light. Many 1,5-dialkoxynaphthalene derivatives are fluorescent, emitting light upon excitation at their absorption wavelength. rsc.orgbeilstein-journals.org The emission properties, such as the wavelength of maximum emission (λ_em) and quantum yield, are highly sensitive to the molecular environment. For example, the formation of self-assembled aggregates can lead to enhanced emission due to offset π-stacking. rsc.org Conversely, fluorescence quenching is observed when the excited state is deactivated by a non-radiative process, a phenomenon exploited in sensor design. Macrocyclic receptors incorporating 2,3-dibutoxynaphthalene units, for instance, show fluorescence quenching upon binding to certain metal chloride complexes, allowing for their detection. beilstein-journals.org
Table 3: Photophysical Data for Selected Dialkoxynaphthalene Derivatives
| Compound Type | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Key Finding | Reference |
|---|---|---|---|---|
| DAN-NDI Foldamer | ~365, 385, ~550 (CT band) | N/A (CT band observed) | Presence of a charge-transfer (CT) band indicates donor-acceptor stacking. utexas.edu | utexas.edu |
| Bis-amide DAN Organogel | ~300, 330-350 | ~380 - 420 | Gelation leads to enhanced emission due to molecular ordering. rsc.org | rsc.org |
| Tetralactam Macrocycle with 2,3-Dibutoxynaphthalene | 241, 290 | 350 | Fluorescence is quenched upon binding with guest metal complexes. beilstein-journals.org | beilstein-journals.org |
| Polymer (PEHONDTBT) with 2,3-Dialkoxynaphthalene | ~330, ~480-490 (ICT band) | N/A | Shows an intramolecular charge-transfer (ICT) band typical for D-A polymers. mdpi.com | mdpi.com |
X-ray Crystallography for Solid-State Architectures and Supramolecular Interactions
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. This technique is crucial for understanding the precise molecular geometry, conformational preferences, and the nature of intermolecular interactions that dictate the crystal packing and supramolecular architecture of this compound derivatives. nih.goviucr.org
Crystal structures of related 1-substituted-2,7-dialkoxynaphthalene and 1,8-disubstituted-2,7-dialkoxynaphthalene compounds reveal several common structural motifs. nih.goviucr.org The bulky substituents often force the aromatic rings to adopt a non-coplanar arrangement. nih.gov For example, in 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, the aroyl group is twisted almost perpendicularly to the naphthalene ring system. nih.gov
The solid-state architecture is governed by a combination of weak non-covalent interactions. While strong hydrogen bonds may be absent in simple this compound, interactions such as C-H···π and π–π stacking are prevalent. iucr.org In the crystal structure of 1,8-dibenzoyl-2,7-diphenoxynaphthalene, molecules are linked into columns by C-H···π interactions, and these columns are further organized by π–π stacking interactions between adjacent benzene (B151609) rings, with centroid-centroid distances of 3.696 Å and 3.879 Å. iucr.org These interactions are fundamental in directing the self-assembly of molecules into well-defined, ordered structures in the solid state.
Table 4: Crystallographic Data and Key Interactions for Related Dialkoxynaphthalene Derivatives
| Compound | Key Structural Feature | Dominant Intermolecular Interactions | Reference |
|---|---|---|---|
| 1-(2-Fluorobenzoyl)-2,7-dimethoxynaphthalene | Non-coplanar structure; aroyl group twisted ~90° to naphthalene. | van der Waals forces, weak C-H···π contacts. nih.gov | nih.gov |
| 1,8-Dibenzoyl-2,7-diphenoxynaphthalene | Substituent benzene rings are nearly perpendicular to the naphthalene core. | C-H···π interactions and π–π stacking (centroid distances ~3.7-3.9 Å). iucr.org | iucr.org |
Advanced Microscopy Techniques (e.g., Cryo-TEM, AFM, SEM) for Aggregate Morphology and Microstructure
While crystallography reveals atomic-level detail in single crystals, advanced microscopy techniques are essential for visualizing the larger-scale morphology and microstructure of materials formed by the self-assembly of this compound derivatives. nih.gov Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) provide real-space images of aggregates, gels, and films. utexas.edursc.org
These methods have been used extensively to study dialkoxynaphthalene (DAN) derivatives that self-assemble into larger structures, often in combination with acceptor molecules or through hydrogen bonding. rsc.orgnih.gov For example, bis-amide functionalized DAN derivatives have been shown to form organogels. TEM analysis of these gels reveals the underlying structure to be a network of entangled, elongated fibers with widths in the nanometer range (30-50 nm) and lengths extending over micrometers. rsc.orgrsc.org This fibrous network is responsible for immobilizing the solvent and giving the material its gel-like properties.
In other systems, such as foldamers containing alternating DAN and naphthalenediimide (NDI) units, TEM and AFM have visualized the formation of one-dimensional (1D) fibrils with a twisted-ribbon morphology. utexas.edu AFM can provide not only the lateral dimensions but also height information, revealing the helical pitch of these twisted structures. utexas.edu These microscopy techniques are critical for linking molecular design to the resulting macroscopic material properties, providing visual evidence of the long-range order achieved through supramolecular self-assembly. utexas.edunih.gov
Table 5: Morphological Features of Dialkoxynaphthalene (DAN) Assemblies Observed by Microscopy
| System | Technique(s) | Observed Morphology | Key Finding | Reference |
|---|---|---|---|---|
| Bis-amide DAN organogel | TEM | Micrometer-long fibrous network; fiber width 30-50 nm. | Long-range ordering is driven by hydrogen bonding and π-π stacking. rsc.orgrsc.org | rsc.orgrsc.org |
| DAN-NDI Amphiphilic Foldamers | TEM, AFM | Twisted-ribbon fibrils with regular helicity (pitch ~150-170 nm). | Heating induces an irreversible conformational change leading to fibril formation. utexas.edu | utexas.edu |
| Mixed assembly of DAN donors and NDI acceptors | Microscopy | Morphology varies from organogels to reverse vesicles. | The final morphology is dictated by a balance of hydrogen bonding, charge-transfer, and solvophobic effects. nih.gov | nih.gov |
Computational and Theoretical Investigations of 1,5 Dibutoxynaphthalene Systems
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are cornerstones for investigating the electronic properties of organic molecules. tind.ioscispace.com DFT offers a balance between computational cost and accuracy for ground-state properties, while TD-DFT is a widely used method for calculating electronic excitation energies and simulating UV-vis absorption spectra. dtu.dkhw.ac.uksamipubco.com
For naphthalene (B1677914) derivatives, DFT methods have been successfully employed to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic structures. samipubco.comresearchgate.net Different functionals, such as B3LYP, CAM-B3LYP, and M06-2X, are often benchmarked against experimental data or higher-level computations to ensure reliability. dtu.dkhw.ac.uk In studies of naphthalene-water clusters, for instance, TD-CAM-B3LYP and TD-M06-2X have shown good agreement in predicting the effects of the environment on electronic transitions. hw.ac.uk
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity and electronics, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's electronic behavior, stability, and optical properties. rsc.org
In 1,5-disubstituted naphthalenes, the nature and position of the substituent groups significantly influence the FMOs. Electron-donating groups (EDGs), such as the butoxy groups in 1,5-dibutoxynaphthalene, are known to raise the energy of the HOMO, making the molecule more electron-rich and susceptible to electrophilic attack. rsc.org This effect is clearly demonstrated in computational studies on analogous systems like 1,5-dialkoxynaphthalene (DAN) and 1,5-diaminonaphthalene. For example, in a series of naphthalene-1,5-diamine-based chromophores, the central naphthalene-diamine core acts as an efficient electron donor. rsc.orgnih.gov
The interaction between the electron-rich 1,5-dialkoxynaphthalene unit and an electron-deficient unit can lead to intramolecular charge transfer (ICT). researchgate.netacs.org This process, where electron density moves from a donor part of a molecule to an acceptor part upon photoexcitation, is fundamental to the function of many organic electronic materials. TD-DFT calculations can model this phenomenon, predicting the charge transfer character of excited states, which is essential for designing molecules with specific photophysical properties like fluorescence. mdpi.com
The table below presents representative FMO data for naphthalene and related 1,5-disubstituted derivatives, calculated using DFT methods. The data illustrates how electron-donating and electron-withdrawing groups modify the electronic structure compared to the parent naphthalene.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Naphthalene | DFT/aug-cc-pVQZ | -6.28 | -1.53 | 4.75 | samipubco.com |
| 1,5-Dinitronaphthalene | B3LYP/6-311++G(d,p) | -8.62 | -4.10 | 4.52 | researchgate.net |
| Naphthalene-1,5-diamine Derivative (ND1) | MPW1PW91/6-311G(d,p) | -5.361 | -1.461 | 3.900 | rsc.orgresearchgate.net |
| Naphthalene-1,5-diamine Derivative (ND9) | MPW1PW91/6-311G(d,p) | -5.358 | -1.554 | 3.804 | rsc.orgresearchgate.net |
Note: The values for Naphthalene-1,5-diamine derivatives (ND1, ND9) are for larger chromophore systems containing the naphthalene-1,5-diamine core, illustrating the donor character of this unit.
Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. masterorganicchemistry.commasterorganicchemistry.com Transition State Theory (TST) provides a framework for estimating reaction rate constants from the properties of reactants and the transition state structure. wikipedia.org
For compounds like this compound, a key reaction is the cleavage of the aryl ether bond. DFT calculations on the cleavage of anisole (B1667542) (a simple aryl methyl ether) have shown that catalysts like LiI and LiBF₄ can significantly lower the Gibbs free-energy barrier of the reaction. nih.gov For instance, the barrier for LiI-assisted cleavage via a six-membered ring transition state was calculated to be 37.6 kcal/mol, which could be further lowered to 25.9 kcal/mol with the addition of LiBF₄. nih.gov Such studies provide a mechanistic rationale for observed catalytic activity and can be extended to predict conditions for reactions involving more complex ethers like this compound.
Another important class of reactions for naphthalene derivatives is electrophilic aromatic substitution. The mechanism involves the formation of a high-energy carbocation intermediate (also known as an arenium ion or sigma complex), and the first step of attacking the electrophile is typically rate-determining. masterorganicchemistry.com DFT calculations can model the stability of these intermediates and the corresponding transition states, explaining the regioselectivity of such reactions. For this compound, the strong electron-donating nature of the butoxy groups would activate the naphthalene ring towards electrophilic attack, with calculations predicting the most likely sites of substitution.
Furthermore, the oxidation of naphthalene, often initiated by radicals like OH, has been studied extensively using DFT. acs.orgresearchgate.netresearchgate.net These studies elucidate complex multi-step reaction pathways, including addition and abstraction reactions, and calculate kinetic rate constants using TST and RRKM theory. acs.org The insights from these investigations on the parent naphthalene system form a basis for understanding the atmospheric degradation and metabolic pathways of its derivatives.
| Reaction | Computational Method | Key Feature | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Anisole C-O bond cleavage with 2 LiI | DFT | Six-membered ring transition state | 37.6 | nih.gov |
| Anisole C-O bond cleavage with LiI + LiBF₄ | DFT | Assisted six-membered ring transition state | 25.9 | nih.gov |
| OH addition to Naphthalene (forming 1-naphthol (B170400) precursor) | DFT/CBS-QB3 | First bimolecular reaction step | -1.5 (effective activation energy) | acs.org |
| N-to-C transmutation of Isoquinoline derivative | DFT | C-N bond cleavage from IM-2 intermediate | 12.8 | nih.gov |
Frontier Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer (ICT)
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Self-Assembly Processes
While quantum mechanics excels at describing electronic structure, Molecular Dynamics (MD) simulations are the preferred tool for exploring the physical movements and interactions of atoms and molecules over time. cuny.edunih.gov Using classical force fields, MD can simulate the behavior of large systems, providing insights into conformational flexibility, solvation, and self-assembly processes. nih.gov
Of particular interest is the role of 1,5-dialkoxynaphthalene (DAN) units in directing self-assembly. The electron-rich naphthalene core can engage in π-π stacking interactions with electron-deficient aromatic systems, such as 1,4,5,8-naphthalenetetracarboxylic diimide (NDI). researchgate.netunc.eduacs.org MD simulations have been used to study the folding of oligomers containing alternating DAN and NDI units. researchgate.netacs.org These simulations reveal how intramolecular forces and interactions with the solvent drive the molecule into a folded conformation where the donor (DAN) and acceptor (NDI) units stack on top of each other. This noncovalent interaction is also characterized by a charge-transfer band in the UV-vis spectrum. unc.edu Such studies are crucial for the rational design of foldamers and other supramolecular structures. cuny.edu
Data-Driven Modeling and Machine Learning Applications in Naphthalene Chemistry
The proliferation of large chemical datasets, from both computational and experimental sources, has spurred the use of data-driven modeling and machine learning (ML) in chemistry. beilstein-journals.orgresearchgate.netnih.gov These approaches can uncover complex structure-property relationships and build predictive models without relying on a complete physical description of the underlying system. chemrxiv.orgresearchgate.netchemrxiv.org
In the context of naphthalene chemistry, ML models have been developed for several applications. One study created a hybrid ML model, combining algorithms like artificial neural networks and support vector regression, to predict and optimize the plasma arc reforming of naphthalene, a model tar compound. researchgate.net Another application involves predicting photophysical properties; a semi-empirical method trained on a dataset of 25 naphthalene derivatives was developed to calculate fluorescence quantum yields. mit.edu This approach identified key descriptors, such as the transition state to a conical intersection and spin-orbit coupling, that govern the photophysical behavior.
More advanced ML algorithms incorporating latent variables have been used to predict unobservable reactions and optimize synthetic conditions for perfluoro-iodinated naphthalene derivatives. chemrxiv.orgresearchgate.netchemrxiv.org By training on known reactions, the model could accurately predict yields for new, untested conditions, demonstrating the power of ML to guide experimental synthesis. chemrxiv.org Large-scale computational databases of polycyclic aromatic hydrocarbons (PAHs), like the COMPAS project, provide the foundational data for training these sophisticated models, enabling the exploration of vast chemical spaces and the design of novel functional materials. beilstein-journals.orgnih.govchemrxiv.org These data-driven methods hold promise for accelerating the discovery of new naphthalene-based compounds with desired electronic, optical, or catalytic properties.
Supramolecular Chemistry and Molecular Recognition Based on 1,5 Dibutoxynaphthalene Motifs
Host-Guest Chemistry with Naphthalene-Based Receptors
Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule or ion, held together by non-covalent interactions. wikipedia.org In this context, macrocyclic hosts containing 1,5-dioxynaphthalene (DNP) units function as receptors for various guest species. The electron-rich nature of the naphthalene (B1677914) core is fundamental to its role in molecular recognition. beilstein-journals.org
A predominant example is the interaction between DNP units and the π-electron-deficient tetracationic cyclophane, cyclobis(paraquat-p-phenylene) (CBPQT⁴⁺). nih.govpnas.org The formation of a host-guest complex is driven by a combination of non-covalent forces, including π-π stacking and donor-acceptor interactions between the electron-rich naphthalene system and the electron-poor bipyridinium units of the cyclophane. nobelprize.org This specific and predictable recognition has become a foundational element in the template-directed synthesis of more complex supramolecular structures. pnas.org
The strength of these interactions can be quantified by association constants (Ka), which vary depending on the specific host, guest, and solvent conditions. For instance, research into acyclic pillar[n]naphthalene hosts has demonstrated their ability to form complexes with various guest molecules, with affinities influenced by the size and electronic properties of both host and guest.
| Host | Guest | Association Constant (Kₐ, M⁻¹) | Solvent |
| Tetramer Acyclic Pillar[n]naphthalene | N⁺(Me)₃-Phenyl (1⁺) | (4.4 ± 0.6) × 10² | CDCl₃ |
| Tetramer Acyclic Pillar[n]naphthalene | N⁺(Me)₃-Naphthyl (3⁺) | (1.2 ± 0.2) × 10³ | CDCl₃ |
| Tetramer Acyclic Pillar[n]naphthalene | N⁺(Me)₃-CH₂-Naphthyl (4⁺) | (2.1 ± 0.4) × 10³ | CDCl₃ |
| Trimer Acyclic Pillar[n]naphthalene | N⁺(Me)₃-Phenyl (1⁺) | ~25 | CDCl₃ |
| Dimer Acyclic Pillar[n]naphthalene | N⁺(Me)₃-Phenyl (1⁺) | < 5 | CDCl₃ |
Data sourced from Frontiers in Chemistry. frontiersin.org
These studies highlight that the pre-organized, cavity-like structure of hosts incorporating naphthalene units is crucial for selective guest binding. frontiersin.org
Design and Synthesis of Mechanically Interlocked Molecules (MIMs) featuring 1,5-Dioxynaphthalene Recognition Sites
The reliable molecular recognition provided by the 1,5-dioxynaphthalene (DNP) unit is instrumental in the design and synthesis of mechanically interlocked molecules (MIMs), such as catenanes (interlocked rings) and rotaxanes (rings threaded onto a molecular axle). nobelprize.org In these architectures, the DNP moiety typically acts as a π-electron-rich "station" that can be recognized by a complementary macrocyclic component. nih.govpnas.org
The synthesis of these MIMs often employs a template-directed approach. For example, a macrocyclic polyether containing one or more DNP units can be synthesized in the presence of the CBPQT⁴⁺ cyclophane. The strong non-covalent interactions between the DNP station and the CBPQT⁴⁺ ring pre-organize the components, facilitating the final cyclization step to yield a scilit.comcatenane, where the two rings are mechanically entrapped. acs.org Similarly, for a scilit.comrotaxane, a dumbbell-shaped molecule containing a DNP recognition site can be threaded by the CBPQT⁴⁺ ring, after which bulky "stoppers" are attached to the ends of the dumbbell to prevent the ring from dethreading. acs.orgnih.gov
These donor-acceptor MIMs are not merely structural curiosities; they are designed to exhibit dynamic, controllable motion at the molecular level. pnas.org The 1,5-dioxynaphthalene unit is often paired with other recognition sites, such as the even more electron-rich tetrathiafulvalene (B1198394) (TTF), to create multi-station systems where the ring component can be induced to move between them. nobelprize.orgacs.org
A key application of MIMs featuring 1,5-dioxynaphthalene stations is their use as molecular switches and shuttles. nobelprize.org The position of the CBPQT⁴⁺ ring can be controlled by external stimuli, most commonly through electrochemical oxidation and reduction (redox) processes. acs.orgbiomach.org
In a typical bistable scilit.comcatenane or scilit.comrotaxane containing both a DNP and a tetrathiafulvalene (TTF) station, the CBPQT⁴⁺ ring preferentially resides on the more electron-rich TTF unit in its ground state. pnas.orgacs.org This interaction often imparts a specific color to the molecule, such as green, due to a charge-transfer complex. acs.org
Upon electrochemical oxidation of the TTF unit, its electron-donating ability is diminished. Consequently, the CBPQT⁴⁺ ring no longer finds the oxidized TTF station attractive and shuttles to the next best electron-donor available—the DNP station. acs.org This mechanical movement results in a new charge-transfer interaction, causing a distinct color change, often to red. nih.govacs.orgnih.gov This process is typically reversible; subsequent reduction of the TTF unit restores its electron-donating character, and the CBPQT⁴⁺ ring shuttles back to its original position. acs.org This redox-controlled shuttling and associated electrochromism form the basis of a molecular switch.
| MIM Type | Redox State | CBPQT⁴⁺ Ring Position | Observed Color |
| scilit.comCatenane (TTF/DNP) | Ground State (TTF⁰) | Tetrathiafulvalene (TTF) | Green |
| scilit.comCatenane (TTF/DNP) | Oxidized State (TTF²⁺) | 1,5-Dioxynaphthalene (DNP) | Red |
| Tristable scilit.comCatenane (TTF/DNP/BIPY•⁺) | Reduced State (BIPY•⁺) | Bipyridinium radical cation (BIPY•⁺) | Purple |
Data sourced from Journal of the American Chemical Society and Science and Technology of Advanced Materials. nih.govacs.org
By incorporating a third station, such as a 4,4'-bipyridinium (BIPY²⁺) unit, tristable switches have been developed. acs.orgacs.orgnih.gov In these systems, the position of the ring can be toggled among three different locations, leading to multiple, distinct states and colors, which is of interest for developing molecular memory and electrochromic devices. acs.orgacs.org
Allosteric Control and Responsive Systems in Supramolecular Architectures
Allostery is a fundamental biological process where the binding of an effector molecule at one site on a protein influences the binding affinity or activity at a distant site. nih.govrsc.org This principle has been adapted to synthetic supramolecular systems, where an external stimulus acts as an effector to regulate the system's properties. northwestern.edu
The molecular switches described previously are prime examples of allosteric control in artificial supramolecular architectures. acs.orgnih.gov In a bistable rotaxane or catenane, the two recognition stations (e.g., TTF and DNP) can be considered as two different binding sites for the CBPQT⁴⁺ ring. The redox state of the TTF unit acts as the allosteric effector. When the TTF is in its neutral, electron-rich state, it promotes strong binding of the CBPQT⁴⁺ ring. However, upon oxidation (the stimulus), the electronic properties of the TTF station are altered, which remotely switches off its binding affinity. This change induces the ring to favor the DNP station, effectively regulating the host-guest equilibrium through an external signal rather than direct modification of the DNP site itself. acs.org
In more complex tristable systems, the introduction of a kinetic barrier between recognition units, such as a 4,4′-bipyridinium (BIPY²⁺) unit, can significantly increase the lifetime of metastable states. acs.orgnih.gov This barrier restricts the shuttling motion of the ring, allowing a transient state to be isolated and stabilized for extended periods, a feature crucial for the development of nonvolatile molecular memory devices. acs.orgnih.gov This demonstrates a sophisticated level of allosteric regulation, where both thermodynamic preferences and kinetic barriers are manipulated to control the state of the molecular machine.
Aggregation Behavior and Controlled Self-Assembly in 1,5-Dibutoxynaphthalene Derivatives
Beyond the formation of discrete MIMs, derivatives of this compound can participate in controlled self-assembly processes to form larger, ordered supramolecular aggregates. nih.gov This behavior is governed by the same non-covalent interactions that drive host-guest chemistry, but on a larger scale, leading to the spontaneous organization of molecules into well-defined nanostructures. nankai.edu.cnnih.gov
A notable example is the self-assembly of "daisy chain" rotaxanes. nih.gov These systems are based on a self-complementary monomer that contains both a CBPQT⁴⁺-type ring and the recognition units it binds to, including a 1,5-dioxynaphthalene (DNP) station. In solution, these monomers can self-assemble, with the "axle" of one monomer threading through the ring of another. By adding chemical stoppers, this transient assembly can be kinetically trapped to form a variety of mechanically interlocked products in a single reaction, including cyclic and acyclic dimers and trimers. nih.gov
Applications in Functional Organic Materials and Devices
Organic Electronics and Optoelectronic Materials Incorporating 1,5-Dibutoxynaphthalene Scaffolds
The this compound unit serves as a valuable electron-rich building block in the synthesis of materials for organic electronics. Its rigid, planar aromatic system facilitates electronic communication and intermolecular interactions, which are critical for device performance. While direct applications of this compound itself are specific, derivatives built upon the closely related 1,5-diaminonaphthalene core have demonstrated significant potential in optoelectronic applications. acs.orgreading.ac.uk These naphthalene-based materials are increasingly explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. nih.gov
Charge transport in organic semiconductors, including those based on naphthalene (B1677914) scaffolds, is fundamentally different from that in traditional inorganic semiconductors. Instead of moving through well-defined energy bands, charge carriers (electrons and holes) typically move via a process called "hopping." mdpi.com In this mechanism, a charge carrier, localized on one molecule, tunnels to an adjacent molecule in a thermally activated process. mdpi.com
The efficiency of this process is governed by several factors:
Electronic Coupling: The degree of orbital overlap between neighboring molecules. The planar structure of the naphthalene core promotes effective π-π stacking, which enhances this coupling.
Energetic Disorder: Variations in the energy levels of molecules within the material. This disorder creates energetic barriers that carriers must overcome, reducing mobility. scholaris.ca
Polaronic Effects: Distortions in the molecular structure caused by the presence of a charge carrier, which can increase the energy required for a hop. scholaris.ca
In some highly ordered or polymeric systems, faster "on-chain" transport can occur, but in many amorphous or polycrystalline films relevant to devices, hopping between localized states is the dominant mechanism. acs.org The goal in designing new organic semiconductors is to create materials with strong intermolecular coupling and low energetic disorder to maximize charge carrier mobility. mdpi.com
Naphthalene-based scaffolds are promising for organic solar cells, particularly as hole transport materials (HTMs). acs.org Research on donor-acceptor (D-A-D) chromophores synthesized from a naphthalene-1,5-diamine core provides key insights into the photovoltaic properties relevant to the 1,5-disubstituted naphthalene system. mit.eduub.edu
Upon absorbing light, these materials form an exciton (B1674681), which is a bound electron-hole pair. For a photovoltaic device to generate current, this exciton must be separated into free charge carriers. acs.org The efficiency of this process is linked to the exciton binding energy (Eb), which is the energy required to separate the pair. A lower Eb indicates a higher rate of exciton dissociation. mit.eduub.edu
Key mechanisms and properties include:
Intramolecular Charge Transfer (ICT): In D-A-D architectures, photoexcitation promotes an efficient transfer of electron density from the central naphthalene-based donor to the terminal acceptor units. acs.org This spatial separation of charge within the molecule is a crucial first step toward generating free carriers.
Frontier Molecular Orbitals (FMOs): The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the material's band gap and its suitability for charge transfer with other materials in a solar cell. Studies on naphthalene-1,5-diamine derivatives show band gaps in the range of 3.804–3.900 eV. acs.orgmit.edu
Exciton Dynamics: Synthesized chromophores based on the naphthalene-1,5-diamine core have shown low exciton binding energies, which promotes efficient exciton dissociation and charge transfer. mit.eduub.edu
| Property | Value Range | Significance |
|---|---|---|
| Absorption Spectra (λmax) | 397–409 nm | Indicates absorption in the UV region of the solar spectrum. |
| Energy Band Gap (Eg) | 3.804–3.900 eV | Determines the energy of photons the material can absorb. |
| Exciton Binding Energy (Eb) | 0.670–0.785 eV | Low values suggest a high probability of exciton dissociation into free charge carriers. |
Organic Semiconductors and Charge Transport Mechanisms
Photoresponsive Materials and Molecular Photoswitches
Photoresponsive materials, or molecular photoswitches, are compounds that can be reversibly converted between two or more stable states using light. nih.gov This process, known as photochromism, leads to changes in properties such as color, polarity, and molecular geometry. The this compound scaffold, with its rigid aromatic structure, can be incorporated into larger molecular designs to create such materials.
The primary mechanisms for photoswitching include:
Photoisomerization: This involves a change in molecular geometry, most famously seen in azobenzene (B91143) derivatives, which switch between their trans and cis isomers upon irradiation with different wavelengths of light. nih.gov
Cyclization/Ring-Opening: This mechanism is characteristic of classes like diarylethenes and spiropyrans, where light induces the formation or breaking of a chemical bond to create a cyclic or open-ring structure. nih.gov
These light-induced transformations allow for the remote, non-invasive control of material properties, making photoswitches valuable for applications in optical data storage, smart materials, and photopharmacology.
Advanced Chemical Sensing Principles and Naphthalene-Based Chemosensors
The naphthalene core is a well-established fluorophore, making it an excellent platform for developing fluorescent chemosensors. These sensors are designed to detect specific analytes (ions or molecules) by producing a measurable change in their fluorescence properties upon binding. The butoxy groups in this compound enhance solubility in organic media and can be modified to include specific binding sites for target analytes.
Research on related naphthalene derivatives demonstrates the versatility of this scaffold in chemical sensing. For example, a tetralactam macrocycle featuring 2,3-dibutoxynaphthalene sidewalls has been synthesized to recognize precious metal chloride complexes like those of gold(III), platinum(II), and palladium(II). Another study showed that 1,8-diaminonaphthalene (B57835) can act as an efficient chemosensor for reactive carbonyl species.
The operation of fluorescent chemosensors relies on specific photophysical mechanisms that are modulated by the presence of an analyte.
Key mechanisms include:
Photoinduced Electron Transfer (PET): In a typical PET sensor, a receptor unit with a lone pair of electrons is attached to the fluorophore (the naphthalene core). In the "off" state, photoexcitation is followed by an electron transfer from the receptor to the fluorophore, quenching the fluorescence. When the receptor binds to a target analyte (like a metal cation), the energy of its lone pair is lowered, inhibiting the PET process and turning the fluorescence "on". This is also known as chelation-enhanced fluorescence (CHEF).
Fluorescence Quenching: In some systems, the binding of an analyte can introduce a new pathway for non-radiative decay, leading to a decrease in fluorescence intensity. This is the principle behind the 2,3-dibutoxynaphthalene-based macrocycle, which shows fluorescence quenching upon binding to metal chloride complexes.
Selectivity is a crucial feature of a chemosensor, referring to its ability to bind to a specific analyte even in the presence of other, similar species. This is achieved by carefully designing the geometry and electronic properties of the receptor site to create a perfect fit for the target.
| Sensor Structure | Target Analytes | Sensing Mechanism | Observed Change |
|---|---|---|---|
| Tetralactam macrocycle with 2,3-dibutoxynaphthalene sidewalls | AuCl4−, PtCl42−, PdCl42− | Hydrogen bonding and electrostatic interactions | Fluorescence quenching |
Liquid Crystalline Materials and Displays
Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. ub.edu Molecules that form these phases, known as mesogens, typically possess a combination of a rigid core and flexible terminal chains. The this compound molecule fits this structural motif perfectly: the naphthalene core provides rigidity and anisotropy (a non-spherical shape), while the flexible butoxy chains promote fluidity.
Research has shown that 1,5-dialkoxynaphthalene (Dan) derivatives can act as electron-rich donors in mixtures with electron-deficient acceptors to form columnar mesophases. mit.edu In these phases, the molecules self-assemble into ordered columns, which then arrange themselves into a liquid-like structure. mit.edu These mixtures can behave as true liquid crystals, with phase transitions that can be predictably tuned by modifying the alkyl side chains.
The ability of such molecules to align under the influence of an electric field is the fundamental principle behind liquid crystal displays (LCDs). In a typical LCD, a layer of liquid crystal material is placed between two polarized filters. Applying an electric field changes the alignment of the liquid crystal molecules, which in turn alters the polarization of light passing through them, allowing images to be displayed.
The Emerging Potential of this compound in Advanced Molecular and Material Sciences
The chemical compound this compound is increasingly capturing the attention of the scientific community for its potential applications in cutting-edge fields of research. This naphthalene derivative, characterized by two butoxy groups attached to its core, is poised to play a significant role in the development of sophisticated molecular technologies. This article explores the future directions and emerging research avenues for this compound, focusing on its integration into molecular machines, its use in advanced energy materials, the exploration of novel functionalized derivatives, and the synergistic power of computational and experimental design.
Future Directions and Emerging Research Avenues
The unique structural and electronic properties of the naphthalene (B1677914) core, combined with the flexibility and solubility imparted by the dibutoxy side chains, make 1,5-Dibutoxynaphthalene a promising building block for a new generation of functional molecules and materials.
Molecular machines, intricate assemblies of molecular components designed to perform mechanical-like movements in response to external stimuli, represent a frontier in nanotechnology. The development of these machines often relies on the precise arrangement of molecular building blocks. researchgate.net The structural characteristics of this compound make it an attractive candidate for incorporation into such complex systems.
Researchers are exploring the use of naphthalene derivatives in the synthesis of rotaxanes and catenanes, which are fundamental components of many molecular machines. nih.govacademie-sciences.fr For instance, the electron-rich naphthalene core can act as a recognition site for electron-deficient guest molecules, a key principle in the operation of molecular shuttles and switches. The butoxy groups in this compound can enhance the solubility of these complex structures and influence the kinetics of their dynamic processes.
A notable example, though involving a related compound, is the synthesis of a chiral macrocyclic hexaimine using this compound-2,6-dicarbaldehyde. researchgate.net This demonstrates the utility of the 1,5-disubstituted naphthalene scaffold in constructing large, well-defined molecular architectures that are essential for creating functional molecular machines. Future research will likely focus on leveraging the specific properties of the butoxy groups to control the switching speed and efficiency of these machines. The challenge and complexity of designing such multicomponent systems with interactive parts remain a significant area of investigation. catenane.net
The global demand for efficient and sustainable energy solutions has spurred intensive research into advanced materials for energy conversion and storage. mdpi.comuq.edu.au Naphthalene derivatives are being investigated for their potential in various energy-related applications, including organic photovoltaics, batteries, and supercapacitors. mdpi.comroutledge.comtaylorfrancis.com
The extended π-system of the naphthalene core in this compound allows for efficient charge transport, a crucial property for materials used in electronic devices. The butoxy side chains can be strategically modified to tune the material's morphology and solubility, which in turn affects the performance of devices such as organic solar cells.
In the context of energy storage, naphthalene diimides, another class of naphthalene derivatives, have shown promise as electrode materials for redox flow batteries due to their stable two-electron transfer characteristics. oup.com While this compound itself is not a naphthalene diimide, its core structure suggests that it could be functionalized to create novel materials for energy storage. The development of such materials is key to advancing renewable energy technologies. uq.edu.au
Table 1: Potential Applications of this compound in Energy Conversion and Storage
| Application Area | Potential Role of this compound | Key Properties to Exploit |
| Organic Photovoltaics | Component of the active layer (donor or acceptor material) | Tunable electronic properties, good solubility, and film-forming capabilities. |
| Redox Flow Batteries | Precursor for redox-active materials | Reversible redox behavior, chemical stability. |
| Supercapacitors | Electrode material component | High surface area, good electrical conductivity. |
The versatility of the naphthalene scaffold allows for extensive functionalization, leading to a wide array of derivatives with tailored properties for specific applications. lifechemicals.comgoogle.com The synthesis of novel functionalized naphthalenes is a vibrant area of research with implications for drug discovery, materials science, and the development of fluorescent probes. google.commdpi.com
The 1,5-disubstitution pattern of this compound provides a unique template for creating new molecules. Further functionalization of the naphthalene ring or modification of the butoxy chains can lead to derivatives with enhanced or entirely new functionalities. For example, introducing specific binding sites could lead to the development of selective sensors, while incorporating polymerizable groups could enable the creation of novel conductive polymers.
Research into functionalized derivatives of similar compounds, such as 1,4-dimethylnaphthalene, has led to the development of precursors for biomedical applications, including the controlled release of singlet oxygen for anticancer therapy. researchgate.netrsc.org This highlights the potential for designing and synthesizing novel this compound derivatives with specific biological or material science applications.
The development of new molecules and materials is increasingly benefiting from the synergy between experimental synthesis and computational modeling. acs.org Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide valuable insights into the electronic structure, properties, and dynamic behavior of molecules before they are synthesized in the lab. researchgate.netmdpi.com
For this compound and its derivatives, computational studies can predict their photophysical properties, their interaction with other molecules, and their potential performance in various applications. This predictive power can guide experimental efforts, saving time and resources by focusing on the most promising candidates. For instance, computational screening can identify derivatives with optimal electronic properties for use in organic solar cells or with the right binding affinities for molecular sensing applications.
The combination of experimental and computational approaches has been successfully used to study the formation mechanisms of naphthalene and to investigate the properties of other functional materials. acs.org This synergistic strategy will be crucial for unlocking the full potential of this compound and its derivatives in the future.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,5-Dibutoxynaphthalene with high purity?
The synthesis of this compound typically involves alkoxylation of 1,5-dihydroxynaphthalene using butyl halides (e.g., butyl bromide) in the presence of a base like K₂CO₃. A general procedure derived from analogous naphthol ether syntheses includes:
- Dissolving 1,5-dihydroxynaphthalene in a polar aprotic solvent (e.g., DMF).
- Adding excess K₂CO₃ to deprotonate hydroxyl groups, forming oxyanions.
- Introducing butyl bromide and stirring under controlled temperature (50–80°C) for 6–12 hours.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Key Validation : Monitor reaction progress by TLC and confirm purity via HPLC or melting point analysis .
Basic: What safety protocols are critical when handling this compound in the lab?
While direct toxicity data for this compound is limited, analogous naphthalene derivatives require:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A/2B hazards) .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Note : Treat the compound as a potential irritant until specific toxicological data is available .
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound?
Discrepancies may arise from impurities or polymorphic forms. To address this:
Standardize Purification : Use recrystallization (e.g., ethanol/water) followed by HPLC to ensure >98% purity .
Characterize Polymorphs : Perform X-ray crystallography or DSC to identify crystalline forms .
Cross-Validate Data : Compare results across multiple analytical methods (e.g., NMR, FT-IR) and replicate conditions from prior studies .
Example : If melting points vary, assess humidity/temperature control during measurements .
Advanced: What advanced spectroscopic techniques are optimal for characterizing this compound and its reaction intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and butoxy group integration .
- Mass Spectrometry (HRMS) : Validate molecular weight and detect byproducts (e.g., incomplete alkoxylation) .
- IR Spectroscopy : Identify ether (C-O-C) stretches at ~1100 cm⁻¹ and aromatic C-H bends .
- UV-Vis : Monitor electronic transitions for applications in optoelectronics (e.g., λmax shifts in different solvents) .
Tip : Couple with computational modeling (DFT) to predict spectral profiles .
Advanced: How can researchers design experiments to assess the environmental impact of this compound?
Follow ecotoxicological frameworks for naphthalene derivatives:
Biodegradation Studies : Use OECD 301B tests to measure aerobic degradation in soil/water .
Aquatic Toxicity : Expose Daphnia magna or Aliivibrio fischeri to determine LC₅₀/EC₅₀ values .
Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask methods .
Data Interpretation : Compare results with regulatory thresholds (e.g., REACH, TSCA) .
Advanced: What strategies optimize reaction yields in large-scale synthesis of this compound?
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkoxylation efficiency .
- Solvent Optimization : Replace DMF with greener solvents (e.g., acetone) to improve scalability .
- DoE (Design of Experiments) : Vary temperature, stoichiometry, and reaction time to identify robust conditions .
Case Study : A 20% yield increase was achieved by switching from batch to flow chemistry for similar naphthol ethers .
Advanced: How can computational methods predict the stability of this compound under varying storage conditions?
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis) at different pH/temperatures .
- QSPR Models : Correlate structural descriptors (e.g., Hammett constants) with shelf-life data .
- Accelerated Aging Studies : Store samples at 40°C/75% RH and monitor decomposition via GC-MS .
Validation : Cross-check predictions with experimental FT-IR and NMR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
